N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a pyrazole-based compound featuring a cyclopropyl group at the 5-position of the pyrazole ring, a thiophen-2-yl substituent at the 3-position, and an ethyl linker connecting the pyrazole to a dioxopyrrolidinyl acetamide moiety. The dioxopyrrolidinyl group may enhance solubility or influence binding kinetics due to its polar nature .
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-16(11-21-17(24)5-6-18(21)25)19-7-8-22-14(12-3-4-12)10-13(20-22)15-2-1-9-26-15/h1-2,9-10,12H,3-8,11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLPASFJWAEFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CN3C(=O)CCC3=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C23H22N5O3S
Molecular Weight : 435.5 g/mol
CAS Number : 1796989-37-1
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrazole ring and thiophene moiety is particularly notable for their roles in various pharmacological effects.
Biological Activity Overview
This compound has been evaluated for several biological activities, including:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its SAR:
| Substituent | Biological Effect | Notes |
|---|---|---|
| Pyrazole Ring | Anticancer, Anti-inflammatory | Essential for activity; modifications can enhance potency |
| Thiophene Moiety | Potential antimicrobial | Influences lipophilicity and binding affinity |
| Dioxopyrrolidin | Enhances metabolic stability | May improve pharmacokinetic properties |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of similar compounds:
- Antiproliferative Studies : A study on 3-Alkyl-1,5-Diaryl-Pyrazoles demonstrated significant antiproliferative effects across multiple cancer cell lines, with IC50 values indicating strong efficacy .
- COX Inhibition Studies : Research on sulfonamide-containing pyrazole derivatives revealed their ability to selectively inhibit COX-2, providing insights into their anti-inflammatory potential .
- Antimicrobial Activity : Investigations into N-sulfonylpyrazoles indicated promising antiviral and antibacterial properties, suggesting that modifications in the pyrazole structure could lead to novel therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Acetamide Substituents
The following compounds share the core pyrazole-thiophene-ethyl scaffold but differ in acetamide substituents, influencing their physicochemical and biological properties:
² Calculated using standard atomic weights.
Key Observations :
- Molecular Weight : The target compound’s calculated molecular weight (~379.4) is intermediate between the thiadiazole (359.5) and fluorophenyl thio (401.5) analogs. The dioxopyrrolidinyl group contributes higher polarity compared to the thiadiazole or aryl thio substituents.
- The thiadiazole analog (CAS 1797816-54-6) incorporates a sulfur-rich heterocycle, which may improve metabolic stability but reduce solubility .
Comparison with Pyrazole-Containing Compounds from Diverse Studies
Compound I12: [1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane
- Structural Differences : I12 replaces the pyrazole with a pyrimidine ring and incorporates a diazepane moiety. The thiophen-2-yl group is retained, but the absence of the cyclopropyl group and acetamide linker distinguishes it from the target compound.
- Functional Implications : The pyrimidine and diazepane groups in I12 suggest a broader kinase inhibition profile, whereas the target compound’s pyrazole-dioxopyrrolidinyl system may favor protease or phosphatase targeting.
Compound 191: (S)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide
- Structural Differences : Compound 191 shares the 5-cyclopropyl pyrazole and acetamide backbone but includes a trifluoromethyl group and an indazole-pyridine hybrid structure.
- Functional Implications : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the indazole-pyridine system likely expands its target range to kinases or DNA repair enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
